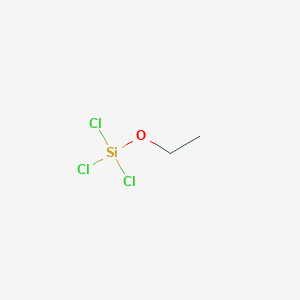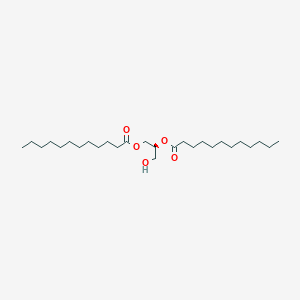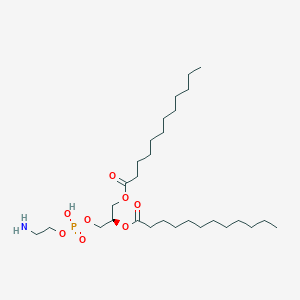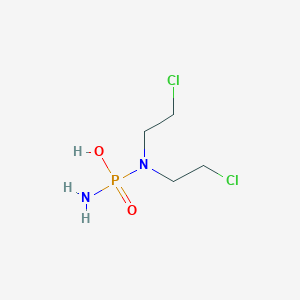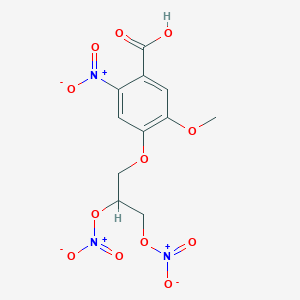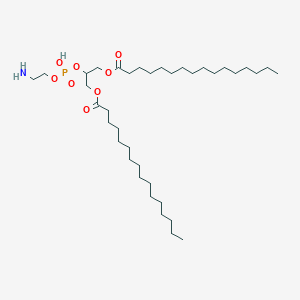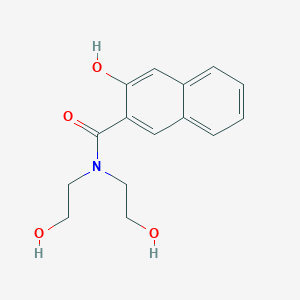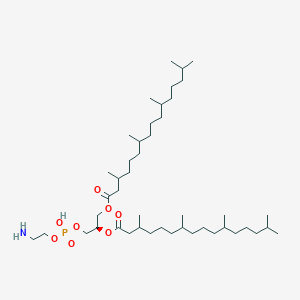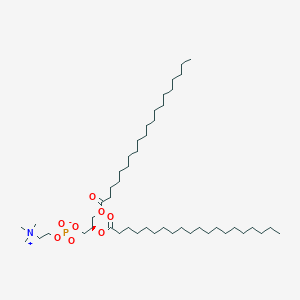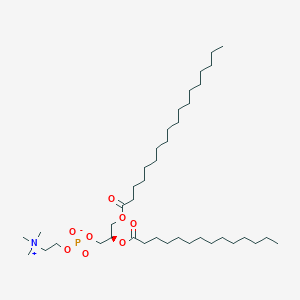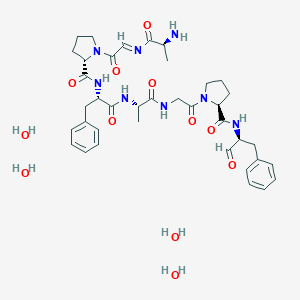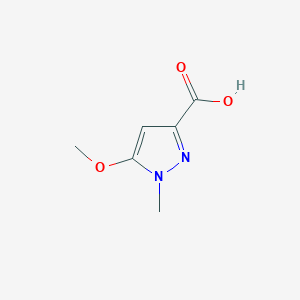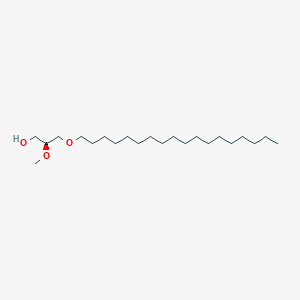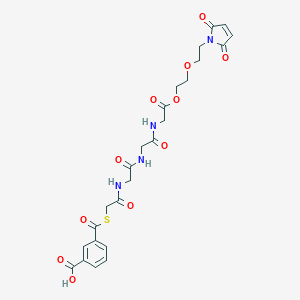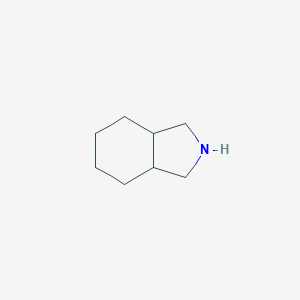
Octahydroisoindole
Übersicht
Beschreibung
Octahydroisoindole is a chemical structure that is a part of various complex molecules, often found in natural products and synthetic compounds with potential biological activities. The octahydroisoindole scaffold is a biologically validated starting point for the design of compound libraries due to its presence in over one thousand natural products . This structure is characterized by its saturated eight-membered ring system, which can be functionalized to create diverse molecules with potential pharmacological applications .
Synthesis Analysis
The synthesis of octahydroisoindole derivatives has been approached through various methods. One efficient one-pot method combines aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction, leading to the stereoselective formation of octahydro-1H-cyclopenta[cd]isoindole with six contiguous stereogenic centers . Another approach involves a domino Robinson annulation/5-Endo intramolecular aza-Michael reaction, which allows the construction of complex octahydroindoles with excellent enantioselectivities and diastereoselective control . Additionally, a concise method using intramolecular 1,3-dipolar cycloaddition of 2-acyl-5-aminooxazolium salts has been developed to synthesize octahydroindoles with high diastereoselectivity . The octahydroisoindolone moiety related to proxiphomin has been synthesized through a condensation reaction followed by intramolecular cycloaddition and lactam ring closure .
Molecular Structure Analysis
The molecular structure of octahydroisoindole derivatives can vary significantly depending on the synthetic route and the functional groups present. For instance, the octahydro-1H-isoindole ring system can adopt non-planar conformations with the six-membered ring often in a chair conformation and the five-membered ring in an envelope conformation . The presence of stereogenic centers and the configuration of substituents can greatly influence the three-dimensional shape of the molecule, which is crucial for its biological activity .
Chemical Reactions Analysis
Octahydroisoindole and its derivatives can undergo various chemical reactions, which are essential for further functionalization and the creation of complex molecules. For example, the BBr3-mediated cleavage of oxa-bridged adducts can lead to the formation of octahydroisoindole structures . The presence of functional groups such as amido and hydroxyl substituents allows for further chemical modifications, which can be used to install additional stereogenic centers . The octahydroisoindolone derivative synthesized in one study possesses adaptable functional groups for the attachment of macrocyclic ring systems, demonstrating the versatility of these molecules in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of octahydroisoindole derivatives are influenced by their molecular structure and the presence of various substituents. The introduction of bromine atoms, for example, can significantly alter the electronic properties of a molecule, as seen in the synthesis of octabromoperylene derivatives . The octahydroindole scaffold's chiral nature and the presence of protected amino and carboxylic acid groups make it suitable for drug discovery, as these features can be leveraged to create diverse compound libraries . The pharmacological activity of octahydroisoindole derivatives has been studied, with some showing promise in the treatment of cardiovascular and psychological illnesses .
Wissenschaftliche Forschungsanwendungen
-
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of Application : Octahydroisoindole-1-carboxylic acids, which are trans-fused, are bicyclic proline analogues. They are of potential interest in the search for new drugs .
- Methods of Application : The trans-fused octahydroisoindole system has been constructed using methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as the key synthetic precursor, which is readily prepared from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride . Both the (1S*,3aR*,7aR*)- and the (1R*,3aR*,7aR*)-octahydroisoindole-1-carboxylic acids were prepared through the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate as the key step .
- Results or Outcomes : The (1S*,3aR*,7aR*)-octahydroisoindole-1-carboxylic acid was obtained with good yields in a highly stereoselective manner using (3aR*,7aR*)-octahydroisoindole-1-one as a suitable scaffold .
-
Application in Fischer Indole and Friedländer Quinoline Syntheses
- Scientific Field : Organic Chemistry
- Summary of Application : Octahydroisoindole derivatives have been used in Fischer Indole and Friedländer Quinoline syntheses .
- Methods of Application : When a mixture of cis- and trans-octahydroisoindole derivatives was submitted to Fischer and Friedländer syntheses, the trans-starting material gave regioselectively linear annulation products, i.e., pyrrolo[3,4-b]carbazole and pyrrolo[3,4-b]acridine derivatives .
- Results or Outcomes : The constitutions and relative configurations of nine new indole and quinoline derivatives were established by 2D NMR experiments and X-ray single-crystal investigations .
- Application in Underwater Anechoic Coating Technology
- Scientific Field : Marine Science
- Summary of Application : The underwater anechoic coating technology, which considers pressure resistance and low-frequency broadband sound absorption, has become a research hotspot in underwater acoustics . It has received wide attention to address the increasingly advanced low-frequency sonar detection technology and adapt to the working environment of underwater vehicles in deep submergence .
- Methods of Application : The research status of underwater acoustic structures under hydrostatic pressure from the aspects of sound absorption mechanisms, analysis methods, and structural designs is reviewed .
- Results or Outcomes : The challenges and research trends encountered by underwater anechoic coating technology under hydrostatic pressure are summarized, providing a reference for the design and research of low-frequency broadband anechoic coating .
Safety And Hazards
Octahydroisoindole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with plenty of water for at least 15 minutes . If ingested, it is recommended to wash out the mouth with plenty of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNARDHJFFSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944456 | |
| Record name | Octahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-isoindole | |
CAS RN |
21850-12-4 | |
| Record name | Octahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydroisoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

